Dextrosimendan is classified as a pharmaceutical compound with a specific focus on its enantiomeric form. It is synthesized from racemic mixtures of 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone, which can be resolved into its enantiomers, including levosimendan and dextrosimendan. The classification of dextrosimendan falls under the category of cardiovascular agents, particularly those that modulate calcium sensitivity in cardiac tissues.
The synthesis of dextrosimendan typically involves the resolution of racemic 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3-(2H)-pyridazinone using chiral resolving agents. One notable method includes:
This multi-step process allows for high optical purity, often exceeding 99% for the final product .
Dextrosimendan's molecular structure is characterized by its chiral centers and functional groups that contribute to its pharmacological activity. The compound can be represented by the following structural formula:
Key features include:
Dextrosimendan participates in various chemical reactions that are critical for its synthesis and potential modifications:
These reactions highlight the importance of careful control over reaction conditions to optimize yield and purity .
Dextrosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. Its mechanism involves:
These mechanisms make dextrosimendan particularly useful in treating acute heart failure by improving cardiac output while minimizing adverse effects associated with traditional inotropes .
Dextrosimendan possesses several notable physical and chemical properties:
These properties are crucial for formulation development and therapeutic applications.
Dextrosimendan has significant applications in both clinical and research settings:
Dextrosimendan, the dextro-rotatory enantiomer of the racemic compound simendan, exhibits distinct stereoselective interactions with cardiac troponin C (cTnC). Cardiac troponin C serves as the critical calcium-sensing regulatory subunit within the troponin complex, initiating cardiac contraction upon calcium binding to its N-terminal domain (residues 1-89). Research demonstrates that Dextrosimendan binds to cTnC in a calcium-dependent manner, preferentially interacting with hydrophobic residues within the N-terminal domain (specifically the B/C helix interface). This binding occurs without significantly altering the structural conformation of the C-terminal domain (residues 90-161), which functions primarily as a structural anchor [5].
The stereoselectivity arises from the differential spatial orientation of Dextrosimendan's functional groups compared to its enantiomer, levosimendan. This orientation influences the formation of critical hydrogen bonds and hydrophobic contacts with residues like Phe77, Val79, and Ile85 within cTnC's N-terminal hydrophobic pocket. Unlike levosimendan, which forms a stable, calcium-dependent complex that enhances the calcium affinity of cTnC, Dextrosimendan exhibits a weaker and less stable interaction profile. This reduced efficacy is attributed to suboptimal steric and electronic complementarity between the Dextrosimendan molecule and the chiral environment of the cTnC binding pocket [5] [8]. Consequently, Dextrosimendan fails to effectively stabilize the open conformation of cTnC's N-domain, a crucial step required for amplifying the calcium-triggered contractile signal in cardiac myofilaments.
Table 1: Comparative Binding Characteristics of Dextrosimendan and Levosimendan with Cardiac Troponin C (cTnC)
Characteristic | Dextrosimendan | Levosimendan | Method of Assessment |
---|---|---|---|
Primary Binding Domain | N-terminal (B/C Helix Interface) | N-terminal (B/C Helix Interface) | Fluorescence Spectroscopy, HPLAC |
Binding Affinity (Kd) | ~10-100-fold Weaker than Levosimendan | High affinity (Therapeutic range: 0.3-10 µM) | cTnC-HPLAC Chromatography |
Calcium Dependency | Weakly Calcium-Dependent | Strongly Calcium-Dependent | Dansylated cTnC Fluorescence Shift |
Effect on cTnC Ca2+ Affinity | Negligible Increase | Significant Increase (↓ Ca50) | Fluorescence Spectroscopy (Ca50) |
Stabilization of Open cTnC | Ineffective | Effective | Molecular Dynamics Simulation |
Direct comparative studies reveal a substantial difference in binding affinity between the two enantiomers. Levosimendan demonstrates a significantly higher binding affinity for cTnC, measured to be approximately 10-100 times greater than that of Dextrosimendan under similar physiological conditions (calcium concentration ~1 µM, pH 7.0). This difference is quantified using techniques such as cTnC-based high-performance liquid affinity chromatography (cTnC-HPLAC) and fluorescence spectroscopy with dansylated cTnC [5].
The functional consequence of this differential binding is profound. Levosimendan, at therapeutically relevant concentrations (0.3-10 µM), markedly increases the calcium sensitivity of cardiac myofilaments. This is evidenced by a significant leftward shift in the calcium-induced fluorescence curve of dansylated cTnC, decreasing the half-maximal activation concentration (Ca50) from approximately 2.73 µM to 1.19 µM at 3 µM levosimendan. In stark contrast, Dextrosimendan, even at equivalent or higher concentrations, produces negligible to no shift in the Ca50 value [5] [1]. This lack of effect confirms that the potent calcium-sensitizing action observed with levosimendan is highly enantioselective. The mechanism hinges on levosimendan's ability to bind specifically within the hydrophobic pocket of calcium-saturated cTnC, stabilizing its active conformation and prolonging its interaction with troponin I (TnI), thereby enhancing the force-generating capacity of the actin-myosin cross-bridges. Dextrosimendan's inability to form this stabilizing interaction translates to a lack of significant positive inotropic effect via the calcium-sensitization pathway [5].
Beyond its weak interaction with cTnC, Dextrosimendan retains the ability to inhibit phosphodiesterase III (PDE-III), an enzymatic activity shared with its enantiomer but less potent in its case. PDE-III is highly expressed in vascular smooth muscle cells (VSMCs) and cardiac tissue. Its primary function is the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers mediating relaxation in vascular tissues [2]. By inhibiting PDE-III, Dextrosimendan elevates intracellular levels of cAMP and, to a lesser extent, cGMP within VSMCs [7].
Increased cAMP activates protein kinase A (PKA). PKA phosphorylates several targets within VSMCs, including:
The net physiological effect is a reduction in cytosolic calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium, culminating in vasodilation [2]. This PDE-III inhibitory effect of Dextrosimendan contributes to vasodilation in systemic arteries (reducing afterload), pulmonary arteries (reducing pulmonary vascular resistance), and venous capacitance vessels (reducing preload). While levosimendan also exhibits this PDE-III inhibition, its primary cardiovascular profile is dominated by its potent cTnC-mediated inotropic effect combined with vasodilation. Dextrosimendan, lacking significant calcium sensitization, manifests primarily as a vasodilator through this PDE-III pathway, though its potency is generally lower than that of levosimendan or specific PDE-III inhibitors like milrinone [2] [7].
Table 2: Vasodilatory Effects Mediated by Dextrosimendan's PDE-III Inhibition
Target Tissue | Primary Cyclic Nucleotide | Key Molecular Effects | Physiological Outcome |
---|---|---|---|
Systemic Arteries | cAMP | ↓ [Ca2+]i, ↓ Ca2+ sensitivity | Reduced Systemic Vascular Resistance (Afterload) |
Pulmonary Arteries | cAMP/cGMP | ↓ [Ca2+]i, ↓ Ca2+ sensitivity | Reduced Pulmonary Vascular Resistance |
Venous Capacitance Vessels | cAMP | ↓ [Ca2+]i | Venodilation (Reduced Preload) |
Cardiomyocytes | cAMP | ↑ Inotropy (mild), ↑ Lusitropy | Moderate Positive Inotropic/Lusitropic Effect |
The inhibition of PDE-III by Dextrosimendan initiates a cascade of synergistic signaling events within cardiovascular tissues. Elevated cAMP levels exert effects beyond direct smooth muscle relaxation:
This integrated modulation creates a network effect. For instance, in vascular smooth muscle, the combined actions of PKA and PKG on calcium handling and contractile protein sensitivity lead to more potent and sustained relaxation than either pathway alone. In cardiomyocytes, the moderate increase in cAMP from PDE-III inhibition can enhance contractility (positive inotropy) and promote relaxation (positive lusitropy) by phosphorylating proteins involved in calcium reuptake (e.g., phospholamban) and troponin I (reducing calcium affinity during diastole). However, the absence of significant calcium sensitization via cTnC binding differentiates Dextrosimendan's overall cardiac effect profile from that of levosimendan. The net hemodynamic impact of Dextrosimendan is thus primarily vasodilatory, with a secondary, weaker positive inotropic/lusitropic effect driven by cyclic nucleotide elevation [2] [6] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3